molecular formula C11H14O4 B3058817 Ethyl 2,3-dimethoxybenzoate CAS No. 91971-58-3

Ethyl 2,3-dimethoxybenzoate

Cat. No. B3058817
CAS RN: 91971-58-3
M. Wt: 210.23 g/mol
InChI Key: MMIYZAMZODWWEB-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethoxybenzoate is a chemical compound. It’s similar to Ethyl 3,4-diethoxybenzoate and Methyl 2,3-dimethoxybenzoate , which are esters of benzoic acid. These compounds are typically clear, colorless liquids .


Synthesis Analysis

While specific synthesis methods for Ethyl 2,3-dimethoxybenzoate were not found, similar compounds like Ethyl 2,6-Dimethoxybenzoate have been synthesized through the acid-catalyzed esterification of the corresponding benzoic acid in the presence of absolute ethanol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 2,3-dimethoxybenzoate has been synthesized through esterification processes and analyzed using spectroscopic data and X-ray crystallographic analysis. This compound exhibits interesting structural properties, making it a subject of study in materials science and chemistry (Khan, Ibrar, & White, 2012).

Solubility Characteristics

  • The solubility of related compounds, such as 2,4-dimethoxybenzoic acid, has been studied in various organic solvents. These studies are crucial for understanding the solubility behavior of ethyl 2,3-dimethoxybenzoate in different solvents, which is important in pharmaceutical and chemical industries (Tian et al., 2015).

Antimicrobial Properties

  • Derivatives of ethyl 2,3-dimethoxybenzoate have shown inhibitory activities against certain bacterial strains. This indicates potential applications in developing antimicrobial agents (Wang et al., 2017).

Use in Catalyst Research

  • Ethyl 2,3-dimethoxybenzoate derivatives have been studied in the context of Zeigler-Natta catalysts. Understanding these derivatives' roles can contribute to advancements in catalyst design and efficiency in chemical reactions (Qia, 2015).

Ligands in Metal Complexes

  • The compound has been used to synthesize various metal complexes, demonstrating its utility in coordination chemistry and the potential development of novel materials with unique properties (Van Craen et al., 2015).

Anticancer Activity

  • Studies have investigated the anticancer properties of compounds synthesized from ethyl 2,3-dimethoxybenzoate, indicating its potential application in medicinal chemistry for developing new cancer therapies (Abdel-Motaal, Alanzy, & Asem, 2020).

properties

IUPAC Name

ethyl 2,3-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-15-11(12)8-6-5-7-9(13-2)10(8)14-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIYZAMZODWWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542581
Record name Ethyl 2,3-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91971-58-3
Record name Ethyl 2,3-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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